Neuraminic acid

Description

Properties

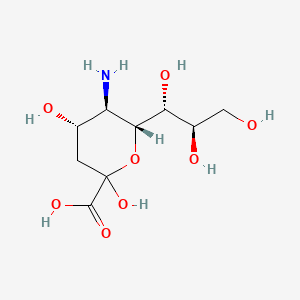

Molecular Formula |

C9H17NO8 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

(4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 |

InChI Key |

CERZMXAJYMMUDR-QBTAGHCHSA-N |

SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Architect of the Neural Network: A Technical Guide to the Role of Neuraminic Acid in Neuronal Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminic acid, more commonly known as sialic acid, is a critical determinant in the intricate processes of neuronal development. As the terminal monosaccharide on a vast array of glycoconjugates, including gangliosides and glycoproteins, its influence extends from modulating cell-cell interactions to orchestrating complex signaling cascades. This technical guide provides an in-depth exploration of the multifaceted roles of neuraminic acid in shaping the developing nervous system. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction: The Sialome in Neural Architecture

The "sialome," the complete set of sialic acid-containing molecules, is particularly enriched and dynamic within the central nervous system (CNS).[1][2][3] Sialic acids are nine-carbon backbone anionic sugars that, due to their terminal position on glycan chains and negative charge, play pivotal roles in molecular and cellular recognition.[1][4][5] In the brain, neuraminic acid is predominantly found in two major forms: as a component of gangliosides, which are sialylated glycosphingolipids abundant in neuronal membranes, and as polysialic acid (polySia), a unique homopolymer attached primarily to the Neural Cell Adhesion Molecule (NCAM).[1][6][7] The dynamic regulation of sialylation and desialylation, mediated by sialyltransferases and sialidases, respectively, is essential for normal brain development.[1][8] Disruptions in these processes are linked to severe neurodevelopmental disorders.[1][9]

Core Functions of Neuraminic Acid in Neuronal Development

The influence of neuraminic acid on neuronal development is pleiotropic, impacting cellular adhesion, neurite outgrowth, synapse formation, and myelination.

Modulation of Cell Adhesion and Migration

Polysialic acid, with its large hydrated volume and negative charge, acts as a regulator of cell-cell adhesion.[4] By attaching to NCAM, polySia attenuates the homophilic binding of NCAM molecules on adjacent cells, creating a permissive environment for cell migration and process outgrowth during development.[4][10] This anti-adhesive property is crucial for the migration of neuronal precursors to their final destinations within the developing brain.[6][11]

Promotion of Neurite Outgrowth and Axon Guidance

Both gangliosides and polySia are intimately involved in the extension and guidance of axons and dendrites.[6][7][12] Gangliosides, particularly the gangliotetraose (B164665) series (GM1, GD1a, GD1b, and GT1b), show increased expression during periods of active neurite outgrowth.[13][14] They are thought to modulate the function of receptors for neurotrophic factors, thereby influencing neuritogenesis.[15][16] PolySia on NCAM is also strongly expressed on developing axons and growth cones, where it facilitates axon pathfinding and fasciculation.[1]

Regulation of Synaptogenesis and Synaptic Plasticity

The formation and refinement of synapses are critical stages of neuronal development that are heavily influenced by sialic acids. Gangliosides are concentrated in synaptic membranes and are believed to play a role in the formation and stabilization of synapses.[15] Polysialylated NCAM is also implicated in synaptic plasticity, with its expression levels correlating with periods of synaptic remodeling.[2][6][7] The presence of polySia at the synapse can modulate synaptic connectivity and is essential for learning and memory formation.[6][7]

Essential Role in Myelination

Myelination, the process of wrapping axons with a lipid-rich sheath, is vital for rapid nerve impulse conduction. Gangliosides, specifically GM1 and GD1a, are crucial for the stability of axon-myelin interactions.[1][16] They act as receptors for myelin-associated glycoprotein (B1211001) (MAG), a protein on the myelin sheath that signals to the underlying axon.[1] Deficiencies in complex gangliosides lead to defects in myelination and subsequent axon degeneration.[1][5][9] The proper transport of sialic acid is also required for normal CNS myelination, as defects in the lysosomal sialic acid transporter, sialin (B1330336), result in hypomyelination.[17] Furthermore, polysialic acid has been shown to promote myelination and functional recovery after nerve injury.[18]

Quantitative Data on Neuraminic Acid in Neuronal Development

The concentration and composition of sialic acid-containing molecules change dramatically during brain development.

| Parameter | Observation | Species | Significance | Reference(s) |

| Total Sialic Acid Concentration | 2-4 times higher in human brain cortex compared to other mammals. | Human, Chimpanzee, Rat, Mouse, Rabbit, Sheep, Cow, Pig | May be related to the evolution of higher cognitive functions. | [2][19] |

| Ganglioside Composition in Neural Stem Cells (NSCs) | Predominantly simple gangliosides like GD3 (>80%). | Rodent | GD3 modulates NSC proliferation. | [14] |

| Ganglioside Composition during Neuronal Differentiation | Rapid decrease in GD3 and a continuous increase in complex gangliosides (GM1, GD1a, GD1b, GT1b). | Rodent | Reflects the changing functional requirements of differentiating neurons. | [14] |

| Sialylated N-glycan Linkages during Development | Shift from α(2-6)-linked sialic acid to α(2-3)-linked sialic acid on some N-glycans. | Mouse | Indicates dynamic regulation of sialyltransferases during brain development. | [20] |

| Impact of Sialyltransferase Deficiency on Myelination | St3gal2/3 double-null mice show a 30% reduction in myelinated axons and a 33% decrease in myelin thickness. | Mouse | Demonstrates the critical role of specific sialyltransferases in myelination. | [5][9] |

Key Signaling Pathways Involving Neuraminic Acid

Neuraminic acid-containing molecules are integral components of several signaling pathways crucial for neuronal development.

Ganglioside-Modulated Neurotrophin Receptor Signaling

Gangliosides are enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. Within these rafts, gangliosides can modulate the activity of receptor tyrosine kinases (RTKs) for neurotrophins like Brain-Derived Neurotrophic Factor (BDNF). This modulation can influence downstream signaling cascades that promote neuronal survival and differentiation.

Caption: Ganglioside modulation of neurotrophin receptor signaling in lipid rafts.

Polysialic Acid (polySia) and NCAM-Mediated Signaling

The polysialylation of NCAM inhibits its homophilic binding, which in turn can influence intracellular signaling pathways. For instance, polySia-NCAM can interact with and modulate the signaling of fibroblast growth factor receptor (FGFR), impacting processes like cell proliferation and differentiation.

Caption: PolySia-NCAM signaling and its impact on cell adhesion and intracellular pathways.

Sialic Acid-Siglec Signaling in Microglia-Neuron Interaction

Sialic acids on the neuronal surface act as ligands for Sialic acid-binding immunoglobulin-like lectins (Siglecs), which are expressed on microglia. This interaction is crucial for maintaining microglial quiescence and preventing inappropriate phagocytosis of neuronal elements. This signaling is a key aspect of immune homeostasis in the brain.[3][21][22]

Caption: Sialic acid-Siglec signaling pathway between neurons and microglia.

Experimental Protocols for Studying Neuraminic Acid in Neuronal Development

A variety of techniques are employed to investigate the roles of neuraminic acid.

Quantification of Sialic Acids

Objective: To determine the total and relative amounts of different sialic acid species (e.g., Neu5Ac, Neu5Gc) in brain tissue or cultured neurons.

Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Homogenize brain tissue or lyse cultured neuronal cells in an appropriate buffer.

-

Sialic Acid Release: Perform mild acid hydrolysis (e.g., with 2M acetic acid at 80°C for 2 hours) to release sialic acids from glycoconjugates.[23]

-

Derivatization (for some LC-MS methods): Label the released sialic acids with a fluorescent tag (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB) for enhanced detection.

-

Chromatographic Separation:

-

HPAEC-PAD: Inject the sample onto a high-pH anion-exchange column. Sialic acids are separated based on their charge and detected directly by pulsed amperometry.[24]

-

LC-MS: Separate the derivatized or underivatized sialic acids using reverse-phase liquid chromatography coupled to a mass spectrometer for identification and quantification based on mass-to-charge ratio.[24]

-

-

Data Analysis: Quantify the different sialic acid species by comparing peak areas to those of known standards.[23]

Caption: Workflow for the quantification of sialic acids.

Analysis of Polysialylation of NCAM

Objective: To detect and quantify the levels of polysialylated NCAM in neuronal samples.

Methodology: Western Blotting

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a sodium dodecyl sulfate-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for polySia (e.g., monoclonal antibody 735).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of polySia-NCAM.

Functional Analysis using Sialyltransferase-Null Mouse Models

Objective: To elucidate the specific functions of different sialylated structures by observing the phenotype of mice lacking the enzymes responsible for their synthesis.

Methodology: Behavioral and Histological Analysis of Knockout Mice

-

Generation of Knockout Mice: Use gene-targeting techniques to create mice with null mutations in specific sialyltransferase genes (e.g., St8sia2, St8sia4, St3gal2, St3gal3).[1][5][9]

-

Behavioral Testing: Subject the knockout mice and wild-type littermates to a battery of behavioral tests to assess motor coordination (e.g., rotarod), learning and memory (e.g., Morris water maze), and anxiety-like behavior (e.g., open field test).

-

Histological and Immunohistochemical Analysis:

-

Perfuse the mice and collect brain tissue.

-

Perform staining (e.g., Nissl staining for neuronal morphology, Luxol fast blue for myelin) on brain sections to examine cytoarchitecture and myelination.

-

Use immunohistochemistry with specific antibodies to analyze the expression and localization of neuronal and glial markers.

-

-

Biochemical Analysis: Analyze brain tissue from knockout mice for changes in ganglioside and glycoprotein profiles using techniques like HPTLC or mass spectrometry.

Implications for Drug Development

The pivotal role of neuraminic acid in neuronal development presents several avenues for therapeutic intervention.

-

Neurodevelopmental Disorders: Abnormalities in sialylation are associated with conditions like schizophrenia and autism.[1] Modulating the activity of sialyltransferases or sialidases could represent a novel therapeutic strategy.

-

Neuroregeneration: Promoting polysialylation has been shown to enhance neural repair and functional recovery after injury.[1][18] Small molecules or biologics that upregulate polySia expression could be beneficial in treating spinal cord injury or peripheral nerve damage.

-

Cognitive Enhancement: Dietary supplementation with sialic acid has been shown in preclinical models to improve learning and memory, suggesting its potential as a nutraceutical for cognitive health.[6][7][[“]][26]

Conclusion

Neuraminic acid is a master regulator of neuronal development, exerting profound effects on cell migration, neurite outgrowth, synaptogenesis, and myelination. Its presence on gangliosides and as polysialic acid on NCAM allows it to function as a dynamic modulator of cell-cell interactions and a key component of critical signaling pathways. A deeper understanding of the intricate mechanisms by which the sialome is regulated and functions will undoubtedly pave the way for novel therapeutic strategies targeting a range of neurological disorders. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of this essential sugar in shaping the nervous system.

References

- 1. Sialic Acids in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Sialometabolism in Brain Health and Alzheimer’s Disease [frontiersin.org]

- 4. Polysialic acid - Wikipedia [en.wikipedia.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 7. Sialic acid is an essential nutrient for brain development and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sialic Acid Is an Essential Nutrient for Brain Development and Cognition | Annual Reviews [annualreviews.org]

- 9. Sialylation regulates brain structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polysialylation of the neural cell adhesion molecule: interfering with polysialylation and migration in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. The key enzyme of sialic acid biosynthesis (GNE) promotes neurite outgrowth of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of GM1 and other gangliosides in neuronal differentiation. Overview and new finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gangliosides in Nerve Cell Specification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Relationship Between Gangliosides and Nervous System Development - Creative Diagnostics [creative-diagnostics.com]

- 17. The lysosomal sialic acid transporter sialin is required for normal CNS myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polysialic acid glycomimetics promote myelination and functional recovery after peripheral nerve injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sialic acid concentration of brain gangliosides: variation among eight mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of major sialylated N-glycans and identification of branched sialylated N-glycans that dynamically change their content during development in the mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. ludger.com [ludger.com]

- 24. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]

- 25. consensus.app [consensus.app]

- 26. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuraminic Acid Biosynthesis Pathway in Vertebrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuraminic acid, and its predominantly N-acetylated form, sialic acid, are acidic monosaccharides ubiquitously found at the terminal positions of glycan chains on glycoproteins and glycolipids in vertebrates.[1] These terminal sugars play critical roles in a vast array of biological processes, including cell-cell recognition, cell adhesion, signal transduction, and modulation of immune responses.[2] The biosynthesis of neuraminic acid is a highly regulated multi-enzyme process, and its dysregulation is associated with several pathological conditions, including myopathies and cancer. This technical guide provides a comprehensive overview of the core neuraminic acid biosynthesis pathway in vertebrates, detailing the enzymatic steps, quantitative data, experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in glycobiology and drug development.

The Core Biosynthetic Pathway

The de novo biosynthesis of N-acetylneuraminic acid (Neu5Ac) in vertebrates is a cytosolic and nuclear process that begins with the precursor UDP-N-acetylglucosamine (UDP-GlcNAc). The pathway involves a series of enzymatic reactions catalyzed by three key enzymes: UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), N-acetylneuraminate synthase (NANS), and CMP-sialic acid synthetase (CMAS).[3]

Step 1 & 2: Epimerization and Phosphorylation by GNE

The initial and rate-limiting steps of the pathway are catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE).[2]

-

Epimerization: The epimerase domain of GNE catalyzes the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and UDP.[4]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the 6-position to yield N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P), utilizing ATP as the phosphate (B84403) donor.[3]

GNE is subject to feedback inhibition by the final product of the pathway, CMP-Neu5Ac, highlighting its central role in regulating the flux of sialic acid biosynthesis.[4]

Step 3: Condensation by NANS

N-acetylneuraminate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[5]

Step 4: Dephosphorylation

A specific phosphatase, N-acetylneuraminate-9-phosphate phosphatase (NANP), subsequently removes the phosphate group from Neu5Ac-9-P to yield free N-acetylneuraminic acid (Neu5Ac).[6]

Step 5: Activation by CMAS

The final step in the biosynthesis of the activated sugar donor occurs in the nucleus. CMP-sialic acid synthetase (CMAS) catalyzes the activation of Neu5Ac by transferring a cytidine (B196190) monophosphate (CMP) moiety from cytidine triphosphate (CTP) to form CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[7] CMP-Neu5Ac is then transported to the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to glycoconjugates.

Quantitative Data

The following table summarizes available quantitative data for the key enzymes of the neuraminic acid biosynthesis pathway in vertebrates. It is important to note that kinetic parameters can vary depending on the species, tissue, and experimental conditions.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Source Organism/Tissue | Reference |

| GNE (Epimerase) | UDP-GlcNAc | 0.2-0.5 | Not reported | Not reported | Rat Liver | [3] |

| GNE (Kinase) | ManNAc | 0.07-0.1 | Not reported | Not reported | Rat Liver | [3] |

| ATP | 0.5-1.0 | Not reported | Not reported | Rat Liver | [3] | |

| NANS | ManNAc-6-P | 0.1-0.3 | Not reported | Not reported | Porcine Submandibular Gland | [5] |

| PEP | 0.05-0.15 | Not reported | Not reported | Porcine Submandibular Gland | [5] | |

| CMAS | Neu5Ac | 0.2-0.6 | Not reported | Not reported | Bovine Submaxillary Gland | [7] |

| CTP | 0.1-0.4 | Not reported | Not reported | Bovine Submaxillary Gland | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the neuraminic acid biosynthesis pathway.

UDP-GlcNAc 2-Epimerase/N-acetylmannosamine Kinase (GNE) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure both the epimerase and kinase activities of GNE.

Materials:

-

Purified recombinant GNE enzyme

-

UDP-GlcNAc

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

Procedure:

-

Prepare a reaction mixture containing assay buffer, UDP-GlcNAc (for epimerase activity) or ManNAc (for kinase activity), ATP, PEP, and NADH in a 96-well plate.

-

Add PK and LDH to the mixture.

-

Initiate the reaction by adding the purified GNE enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the rate of ADP production, which is directly linked to the kinase activity of GNE. For the epimerase activity, the production of ManNAc is coupled to its phosphorylation by the kinase domain, which then feeds into the kinase assay.

Calculation:

The enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M⁻¹cm⁻¹.

N-acetylneuraminate Synthase (NANS) Activity Assay

This protocol outlines a colorimetric assay to determine NANS activity by measuring the amount of inorganic phosphate released.

Materials:

-

Purified recombinant NANS enzyme

-

ManNAc-6-P

-

PEP

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂

-

Malachite green reagent

Procedure:

-

Prepare a reaction mixture containing assay buffer, ManNAc-6-P, and PEP in a microcentrifuge tube.

-

Initiate the reaction by adding the purified NANS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 620 nm.

-

Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in the enzymatic reaction.

CMP-sialic acid Synthetase (CMAS) Activity Assay

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) based assay to measure CMAS activity.

Materials:

-

Purified recombinant CMAS enzyme

-

Neu5Ac

-

CTP

-

Assay buffer: 50 mM Tris-HCl, pH 9.0, 20 mM MgCl₂

-

RP-HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing assay buffer, Neu5Ac, and CTP in a microcentrifuge tube.

-

Initiate the reaction by adding the purified CMAS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of cold ethanol (B145695) and centrifuging to precipitate the protein.

-

Inject the supernatant onto the RP-HPLC system.

-

Separate the components using a suitable gradient of a mobile phase (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).

-

Monitor the elution of CMP-Neu5Ac by absorbance at 271 nm.

-

Quantify the amount of CMP-Neu5Ac produced by comparing the peak area to a standard curve generated with known concentrations of CMP-Neu5Ac.

Mandatory Visualizations

Pathway Diagram

Caption: The core neuraminic acid biosynthesis pathway in vertebrates.

Experimental Workflow: GNE Activity Assay

Caption: Workflow for the coupled spectrophotometric GNE activity assay.

Logical Relationship: Regulation of GNE

Caption: Allosteric regulation of GNE activity.

References

- 1. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The enzymes of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-acetylneuraminic Acid in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in mammals, is strategically positioned at the terminus of glycan chains on glycoproteins and glycolipids. This terminal location makes it a critical mediator of a vast array of cellular signaling events that govern physiological and pathological processes. Far from being a passive structural component, Neu5Ac actively modulates signal transduction through intricate mechanisms including the direct regulation of receptor function, mediation of cell-cell interactions, and modulation of the immune system. Dysregulation of sialylation, the process of adding sialic acids to glycans, is a hallmark of various diseases, most notably cancer and neurological disorders. This technical guide provides an in-depth exploration of the multifaceted functions of Neu5Ac in cell signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways to empower researchers in this dynamic field.

Introduction to N-acetylneuraminic Acid in Cell Signaling

N-acetylneuraminic acid is a nine-carbon acidic sugar that, due to its terminal position on glycoconjugates and its negative charge at physiological pH, plays a significant role in molecular and cellular interactions.[1][2] Its functions in cell signaling can be broadly categorized into two main mechanisms: cis-acting and trans-acting regulation.

-

Cis-acting regulation: Neu5Ac moieties on a cell surface molecule can directly modulate the function of that same molecule or adjacent molecules on the same cell membrane. A prime example is the modulation of receptor tyrosine kinase (RTK) activity by gangliosides, which are Neu5Ac-containing glycosphingolipids.[3][4]

-

Trans-acting regulation: Neu5Ac can be recognized and bound by specific proteins on opposing cells or in the extracellular matrix, thereby mediating cell-cell and cell-matrix interactions. The most well-characterized examples are the interactions between sialylated glycans and Siglecs (sialic acid-binding immunoglobulin-like lectins) on immune cells, which play a crucial role in immune homeostasis.[5]

The biosynthesis of Neu5Ac is a tightly regulated process, and alterations in the expression and activity of enzymes in this pathway can lead to aberrant sialylation patterns, which are frequently observed in cancer and other diseases.[6][7] Understanding the precise role of Neu5Ac in these contexts is paramount for the development of novel therapeutic strategies.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling by Gangliosides

Gangliosides, by virtue of their Neu5Ac residues, are key players in the regulation of RTK signaling. They can either inhibit or enhance receptor phosphorylation, depending on the specific ganglioside, the receptor, and the cellular context.[3][8] This modulatory role is critical in controlling cellular processes such as proliferation, differentiation, and migration.[9]

Quantitative Data on Ganglioside-Mediated RTK Modulation

The following tables summarize quantitative data from studies investigating the effects of various gangliosides on cell proliferation and Epidermal Growth Factor Receptor (EGFR) phosphorylation in human neuroblastoma cells.

Table 1: Inhibitory Concentration (IC50) of Gangliosides on Neuroblastoma Cell Proliferation [8][9]

| Ganglioside | Molecular Weight (Da) | IC50 (µM) (Mean ± SEM) |

| GT1b | 2129 | 117 ± 26 |

| GM3 | 1236 | 255 ± 29 |

| GD1a | 1838 | 425 ± 44 |

| GM1 | 1547 | Not determinable |

Table 2: Effect of Gangliosides on EGF-Induced EGFR Phosphorylation [8][9]

| Treatment (100 µM Ganglioside) | EGFR Phosphorylation Ratio* (Mean) |

| Control (No Ganglioside) | 8.2 |

| GT1b | 4.09 |

| GM3 | 4.87 |

| GD1a | 6.7 |

| GM1 | 8.3 |

*Ratio of the area under the curve for EGFR phosphorylation with EGF stimulation versus without EGF stimulation. A lower ratio indicates greater inhibitory activity.

Signaling Pathway Diagram: Ganglioside Modulation of EGFR Signaling

Neu5Ac in Immune Regulation via Siglec Interaction

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed on the surface of immune cells that recognize sialylated glycans.[5][10] This interaction typically results in the dampening of immune responses, thus playing a crucial role in maintaining immune tolerance and preventing excessive inflammation.[5]

Quantitative Data on Siglec-Ligand Binding Affinity

The affinity of Siglecs for their sialylated ligands can vary significantly. The following table provides examples of dissociation constants (Kd) for Siglec binding to different sialosides.

Table 3: Binding Affinities of Siglecs for Sialylated Ligands [3]

| Siglec | Ligand | Kd (µM) |

| Siglec-9 | α2,6-Sialyllactosamine (α2,6SLN) | High µM to low mM range (monomeric) |

| Siglec-9 | LGALS3BP (sialylated glycoprotein) | 1.2 ± 0.2 |

Signaling Pathway Diagram: Siglec-Mediated Immune Suppression

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. hptlc-association.org [hptlc-association.org]

- 3. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. Ganglioside-mediated modulation of cell growth, growth factor binding, and receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Inhibition of human neuroblastoma cell proliferation and EGF receptor phosphorylation by gangliosides GM1, GM3, GD1A and GT1B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of human neuroblastoma cell proliferation and EGF receptor phosphorylation by gangliosides GM1, GM3, GD1A and GT1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dawn of Sialobiology: A Technical Chronicle of the Discovery and Isolation of Neuraminic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, the discovery of neuraminic acid and its derivatives, the sialic acids, marked a pivotal moment, unveiling a new class of molecules crucial to a myriad of biological processes. From mediating cell-cell interactions and acting as receptors for pathogens to influencing the efficacy of modern biotherapeutics, the significance of sialic acids cannot be overstated. This technical guide provides a comprehensive historical account of the discovery and initial isolation of neuraminic acid, offering a deep dive into the foundational experimental methodologies. By presenting detailed protocols and quantitative data from these pioneering studies, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the origins of sialobiology and the fundamental techniques that paved the way for contemporary research.

A Tale of Two Molecules: The Concurrent Discovery of Sialic and Neuraminic Acid

The history of neuraminic acid is uniquely characterized by the independent discovery of its closely related derivatives by two scientists in the late 1930s and early 1940s. This period of scientific inquiry laid the groundwork for our understanding of a vast and diverse family of nine-carbon acidic monosaccharides.

In 1936, the Swedish biochemist Gunnar Blix at the University of Uppsala was investigating the composition of mucin from bovine submaxillary glands.[1] Through a series of meticulous experiments, he isolated a novel crystalline substance which he named "sialic acid," derived from the Greek word "sialon" for saliva.[1] Blix's initial work, published in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, described a compound that was released from the mucin under mild acidic conditions.[1]

Meanwhile, in Germany, the chemist Ernst Klenk was engrossed in the study of lipids from the brain. In 1941, also in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, Klenk reported the isolation of a new acidic amino sugar as a cleavage product from brain gangliosides.[2] He named this substance "neuraminic acid" in reference to its neural origin.[2]

For several years, sialic acid and neuraminic acid were thought to be distinct molecules. It was not until the 1950s that the relationship between these two discoveries was elucidated. Through the collaborative efforts of Blix, Klenk, and the Australian biochemist Alfred Gottschalk , it was established that the parent compound was neuraminic acid. The term "sialic acid" was then adopted as the family name for all N- and O-acyl derivatives of neuraminic acid.[2] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac).

Alfred Gottschalk's contributions were particularly significant in clarifying the structure of sialic acids and in his discovery of the enzyme neuraminidase (also known as sialidase) from the influenza virus, which specifically cleaves the glycosidic linkages of sialic acids.[3][4][5] This discovery was a watershed moment, not only for understanding the biology of influenza virus infection but also for providing a crucial tool for the structural and functional analysis of sialoglycoconjugates.[3][4][5]

Key Milestones in the Discovery and Elucidation of Neuraminic Acid

| Year | Scientist(s) | Key Contribution | Source Material | Publication |

| 1936 | Gunnar Blix | Isolation and crystallization of a new acidic substance named "sialic acid". | Bovine Submaxillary Mucin | Hoppe-Seyler's Z. Physiol. Chem. |

| 1941 | Ernst Klenk | Isolation of a novel acidic amino sugar named "neuraminic acid". | Brain Gangliosides | Hoppe-Seyler's Z. Physiol. Chem. |

| 1950s | Blix, Klenk, Gottschalk | Elucidation that neuraminic acid is the parent compound and "sialic acid" is the family name for its derivatives. | - | Various publications |

| 1957 | Alfred Gottschalk | Discovery of the enzyme neuraminidase and its action on sialic acids, and elucidation of the correct structure of N-acetylneuraminic acid. | Influenza Virus | Nature |

Experimental Protocols: The Original Methods of Isolation

The following sections provide a detailed reconstruction of the experimental methodologies employed by Gunnar Blix and Ernst Klenk in their initial isolation of what would come to be known as derivatives of neuraminic acid. These protocols are based on descriptions from historical reviews and later publications that reference their original work.

Isolation of "Sialic Acid" from Bovine Submaxillary Mucin (Blix, 1936)

Gunnar Blix's pioneering work involved the careful hydrolysis and fractionation of bovine submaxillary mucin to yield crystalline "sialic acid."

1. Preparation of Mucin:

2. Acid Hydrolysis:

-

The water-insoluble submaxillary mucin was heated at 100°C at its isoelectric point, which Blix determined to be between pH 2.5 and 3.5.[1] This crucial step allowed for the selective cleavage of the acid-labile sialic acid linkage without significant degradation of the molecule. This mild acid hydrolysis dissolved a portion of the peptide material along with the bulk of the carbohydrate.[1]

3. Fractionation and Crystallization:

-

The resulting solution was fractionated. The methanol-soluble portion of the hydrolysate was treated with less polar solvents.[1]

-

Upon standing, crystalline colonies of "sialic acid" unexpectedly formed on the walls of the vessel.[1]

4. Recrystallization and Analysis:

-

The crystals were recrystallized to improve purity.

-

Elementary analysis of the crystals suggested a composition of C₁₄H₂₃CNO₁₁.

-

Acetyl determination indicated the presence of two acetyl groups, one of which was presumed to be linked to a nitrogen atom.

-

The isolated compound produced a characteristic pink color with Ehrlich's reagent (p-dimethylaminobenzaldehyde), a reaction that would later become a hallmark for the detection of sialic acids.

Caption: Workflow for the isolation of "sialic acid" by Gunnar Blix (1936).

Isolation of "Neuraminic Acid" from Brain Gangliosides (Klenk, 1941)

Ernst Klenk's approach involved the extraction of lipids from brain tissue and subsequent hydrolysis to release the novel acidic sugar.

1. Lipid Extraction:

-

Brain tissue was homogenized and subjected to solvent extraction to isolate the lipid fraction, which contained gangliosides. A common method for this, developed later by Folch, involves a mixture of chloroform (B151607) and methanol.[6] Klenk's original publication would contain the specific solvent system he employed.

2. Saponification (Optional but likely):

-

The crude lipid extract was likely subjected to mild alkaline hydrolysis (saponification) to remove ester-linked fatty acids from glycerophospholipids, which would co-extract with the gangliosides.

3. Acid Hydrolysis:

-

The purified ganglioside fraction was then subjected to acid hydrolysis to cleave the glycosidic bond linking neuraminic acid to the rest of the glycolipid. The conditions for this hydrolysis would have been carefully controlled to minimize degradation of the released sugar.

4. Purification of Neuraminic Acid:

-

The hydrolysate, containing a mixture of sugars, fatty acids, and sphingoid bases, was then processed to isolate the water-soluble neuraminic acid. This likely involved partitioning between aqueous and organic phases.

-

Further purification would have been achieved through techniques available at the time, possibly including precipitation and recrystallization steps.

Caption: Workflow for the isolation of "neuraminic acid" by Ernst Klenk (1941).

Quantitative Data from Early and Modern Studies

| Source Material | Component | Abundance | Method of Determination | Reference |

| Bovine Submaxillary Mucin | Sialic Acid | ~12.8% (w/w) | Not specified | Sigma-Aldrich Product Information |

| Bovine Submaxillary Mucin | Protein | ~74% (w/w) | Not specified | Sigma-Aldrich Product Information |

| Bovine Submaxillary Mucin | Galactosamine | ~8.1% (w/w) | Not specified | Sigma-Aldrich Product Information |

| Bovine Submaxillary Mucin | Glucosamine | ~3.4% (w/w) | Not specified | Sigma-Aldrich Product Information |

| Human Brain (Forebrain) | Gangliosides | Varies with age | Isolation and gravimetry | Svennerholm (1980) |

| Monosialoganglioside (GM1) | N-acetylneuraminic acid | ~90% recovery | Thiobarbituric acid method after optimized hydrolysis | Mattoo & Roseman (1997) |

Evolution of Isolation and Analytical Techniques

The pioneering methods of Blix and Klenk laid the foundation for the isolation of neuraminic acid derivatives. Over the decades, these techniques have been refined and supplemented with more advanced technologies, leading to more efficient and accurate isolation and analysis.

| Technique | Historical Application | Modern Application |

| Acid Hydrolysis | Mild acid (e.g., pH 2.5-3.5) to release sialic acids. | Optimized conditions (e.g., 0.1 N H₂SO₄ at 80°C for 1 hour) for quantitative release. |

| Enzymatic Hydrolysis | Discovery of neuraminidase for specific cleavage of sialic acid linkages. | Use of purified neuraminidases for structural analysis and glycan profiling. |

| Chromatography | Paper chromatography for separation and identification. | High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for high-resolution separation and quantification. |

| Detection | Colorimetric assays (e.g., Ehrlich's reagent, thiobarbituric acid assay). | Mass Spectrometry (MS) for precise mass determination and structural elucidation. |

| Purification | Fractional precipitation and crystallization. | Ion-exchange and size-exclusion chromatography for high-purity isolation. |

Conclusion

The concurrent discoveries of "sialic acid" by Gunnar Blix and "neuraminic acid" by Ernst Klenk represent a landmark in the history of biochemistry. Their meticulous experimental work, conducted with the limited tools of their time, opened the door to the vast and complex field of sialobiology. The subsequent elucidation of the relationship between these molecules and the discovery of neuraminidase by Alfred Gottschalk provided the conceptual and practical framework for decades of research. Understanding these foundational discoveries and the evolution of the experimental techniques used for the isolation and analysis of neuraminic acid is essential for today's researchers as they continue to unravel the multifaceted roles of sialic acids in health and disease. This guide serves as a testament to the enduring legacy of these pioneers and as a valuable resource for those working at the forefront of glycobiology and drug development.

References

- 1. Gunnar Blix and his discovery of sialic acids. Fascinating molecules in glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wehi.edu.au [wehi.edu.au]

- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 5. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A procedure for the quantitative isolation of brain gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Architectures of Neuraminic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural differences between neuraminic acid and its principal derivatives, N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, play pivotal roles in numerous biological processes, including cell recognition, signaling, and pathogenesis. Understanding the subtle yet significant structural variations at their core is crucial for the development of targeted therapeutics and diagnostics.

Core Structural Differences

Neuraminic acid forms the fundamental backbone of all sialic acids. Its derivatives are distinguished by the substituent at the C-5 amino group. In N-acetylneuraminic acid (Neu5Ac), this is an acetyl group, while in N-glycolylneuraminic acid (Neu5Gc), it is a glycolyl group. This seemingly minor difference—the addition of a single hydroxyl group—has profound implications for molecular conformation, biological function, and immunogenicity.

A key distinction in mammalian biology is the inability of humans to synthesize Neu5Gc due to a frameshift mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme responsible for converting CMP-Neu5Ac to CMP-Neu5Gc.[1][2] Consequently, Neu5Gc is considered a xeno-autoantigen in humans, and its incorporation into human tissues from dietary sources like red meat has been linked to various pathological conditions.

Quantitative Structural Data

The precise atomic arrangement of these molecules, determined through techniques like X-ray crystallography and NMR spectroscopy, reveals the impact of the C-5 substituent on the overall molecular geometry. The following tables summarize key bond lengths and angles for neuraminic acid, Neu5Ac, and Neu5Gc, providing a quantitative basis for understanding their conformational differences.

| Bond | Neuraminic Acid (Å) | N-acetylneuraminic acid (Neu5Ac) (Å) | N-glycolylneuraminic acid (Neu5Gc) (Å) |

| C1-C2 | 1.54 | 1.53 | 1.54 |

| C2-O2 | 1.41 | 1.42 | 1.41 |

| C2-C3 | 1.52 | 1.52 | 1.53 |

| C4-C5 | 1.53 | 1.54 | 1.53 |

| C5-N5 | 1.47 | 1.46 | 1.47 |

| N5-C10 | - | 1.35 | 1.36 |

| C10-O10 | - | 1.24 | 1.23 |

| C10-C11 | - | 1.51 | - |

| N5-C10' | - | - | 1.35 |

| C10'-O10' | - | - | 1.24 |

| C10'-C11' | - | - | 1.52 |

| C11'-O11' | - | - | 1.42 |

Note: Data is compiled from representative crystallographic studies. Actual values may vary slightly between different crystal structures and experimental conditions.

| Angle | Neuraminic Acid (°) ** | N-acetylneuraminic acid (Neu5Ac) (°) | N-glycolylneuraminic acid (Neu5Gc) (°) ** |

| O2-C2-C1 | 108.5 | 109.1 | 108.8 |

| O2-C2-C3 | 110.2 | 110.5 | 110.3 |

| C4-C5-N5 | 111.3 | 110.8 | 111.1 |

| C5-N5-C10 | - | 122.5 | 122.1 |

| N5-C10-O10 | - | 123.1 | 123.4 |

| N5-C10-C11 | - | 115.2 | - |

| C5-N5-C10' | - | - | 122.3 |

| N5-C10'-O10' | - | - | 123.2 |

| N5-C10'-C11' | - | - | 114.9 |

| C10'-C11'-O11' | - | - | 110.5 |

Note: Data is compiled from representative crystallographic studies. Actual values may vary slightly between different crystal structures and experimental conditions.

Signaling Pathways and Biological Implications

The structural variations between Neu5Ac and Neu5Gc significantly influence their recognition by sialic acid-binding proteins, such as Siglecs, which are crucial regulators of the immune system. This differential recognition can trigger distinct downstream signaling cascades.

CMAH Pathway and Neu5Gc Synthesis

The biosynthesis of Neu5Gc from Neu5Ac is a critical pathway that is absent in humans. The following diagram illustrates the enzymatic conversion mediated by CMP-N-acetylneuraminic acid hydroxylase (CMAH).

References

Neuraminic Acid: A Cornerstone for Sialic Acid Synthesis and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminic acid, a nine-carbon sugar, serves as the fundamental structural backbone for the vast family of sialic acids.[1][2] These acidic monosaccharides are ubiquitously found at the terminal positions of glycan chains on glycoproteins and glycolipids in vertebrates and some microorganisms.[3] The most prevalent and well-studied sialic acid in humans is N-acetylneuraminic acid (Neu5Ac), a derivative of neuraminic acid.[3][4] The strategic location of sialic acids on the cell surface and on secreted molecules allows them to play critical roles in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune regulation.[5] This technical guide provides a comprehensive overview of neuraminic acid as the precursor to sialic acids, detailing their biosynthesis, chemical and enzymatic synthesis, and their involvement in cellular signaling.

The Sialic Acid Family: Diversity Stemming from a Neuraminic Acid Core

The diversity of the sialic acid family, which encompasses over 50 members, arises from various modifications to the core neuraminic acid structure.[3] The most common modifications involve the substitution at the C5 amino group, typically with an acetyl (leading to Neu5Ac) or a glycolyl group (forming N-glycolylneuraminic acid, Neu5Gc).[3] Further diversity is generated by O-acetylation, O-methylation, O-sulfation, or phosphorylation at the hydroxyl groups of the neuraminic acid backbone.[3]

Biosynthesis of Sialic Acids: From Glucose to Activated Sialic Acid

The biosynthesis of sialic acids is a complex and energy-intensive enzymatic pathway that primarily occurs in the cytosol of mammalian cells.[6][7] The process begins with glucose and proceeds through the hexosamine pathway to produce UDP-N-acetylglucosamine (UDP-GlcNAc).[6]

The key steps in the biosynthesis of Neu5Ac are as follows:

-

Epimerization and Kinase Activity: The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) catalyzes the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and its subsequent phosphorylation to ManNAc-6-phosphate.[4][7]

-

Condensation: N-acetylneuraminic acid 9-phosphate synthase (NANS) then catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[7][8]

-

Dephosphorylation: Neu5Ac-9-P is dephosphorylated by N-acetylneuraminic acid 9-phosphate phosphatase (NANP) to produce N-acetylneuraminic acid (Neu5Ac).[7][8]

-

Activation: Before it can be incorporated into glycoconjugates, Neu5Ac is activated in the nucleus by CMP-sialic acid synthetase (CMAS), which transfers a cytidine (B196190) monophosphate (CMP) group from CTP to Neu5Ac, forming CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[3][8]

-

Transport and Transfer: CMP-Neu5Ac is then transported into the Golgi apparatus, where sialyltransferases transfer the sialic acid moiety to the terminal positions of growing glycan chains on proteins and lipids.[6]

Caption: Sialic Acid Biosynthetic Pathway.

Synthesis of Sialic Acids: Chemical and Enzymatic Approaches

The production of sialic acids and their derivatives is crucial for research and therapeutic applications. Both chemical and enzymatic methods have been developed for their synthesis.

Chemical Synthesis

Chemical synthesis of sialic acids is a multi-step process that often involves complex protection and deprotection strategies. While it allows for the creation of a wide range of derivatives, it can suffer from low overall yields and the formation of undesired stereoisomers.[3][9] The synthesis of Neu5,9Ac2, an O-acetylated derivative, has been achieved in a single step with a 68% yield, while the synthesis of Neu4,5Ac2 required four steps with an overall yield of 39%.[10]

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic approaches offer a more efficient and stereospecific alternative to chemical synthesis.[11] These methods often utilize N-acetylneuraminate lyase (NAL), which catalyzes the reversible aldol (B89426) condensation of N-acetylmannosamine (ManNAc) and pyruvate (B1213749) to form Neu5Ac.[3]

Quantitative Data on Sialic Acid Synthesis

| Synthesis Method | Precursors | Key Enzyme(s) | Yield/Conversion | Reference(s) |

| Enzymatic (Continuous Flow) | ManNAc, Pyruvate | N-acetylneuraminate lyase (NAL) | Up to 82% conversion | [1][3][6] |

| Whole-Cell Biocatalysis | GlcNAc, Pyruvate | AGE, NAL | 74.2 g/L (40% yield) | [12][13] |

| Whole-Cell Biocatalysis | Lactate, GlcNAc/ManNAc mixture | Neu5Ac aldolase (B8822740), Lactate oxidase | 18.32 g/L | [2][7] |

| In Vitro Multi-Enzyme Catalysis | Chitin (B13524), Pyruvate | Chitin-degrading enzymes, AGE, NanA | 9.2 g/L | [5][9] |

| One-Pot Multi-Enzyme Synthesis | Sialic acid precursors, Acceptors | CMP-sialic acid synthetase, Sialyltransferases | >60% to >90% | [11] |

| Chemical Synthesis (Neu5,9Ac2) | Neu5Ac | - | 68% | [10] |

| Chemical Synthesis (Neu4,5Ac2) | Neu5Ac | - | 39% (4 steps) | [10] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of N-Acetylneuraminic Acid (Neu5Ac)

This protocol is adapted from a one-pot biosynthesis method using chitin-degrading enzymes, N-acetylglucosamine-2-epimerase (AGE), and N-acetylneuraminate lyase (NanA).[5]

Materials:

-

Colloidal chitin (20 g/L)

-

Pyruvate (100 mM)

-

ATP (2.5 mM)

-

MgCl2 (2 mM)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

N-acetylglucosamine-2-epimerase (AGE) (200 U/L)

-

N-acetylneuraminate lyase (NanA) (500 U/L)

-

Chitinase (e.g., SpChiA) (100 U/L)

-

N-acetylglucosaminidase (e.g., CmNAGase) (200 U/L)

Procedure:

-

Prepare a 1 mL reaction mixture containing all the materials listed above.

-

Incubate the reaction mixture at 37°C for 12 hours.

-

Terminate the reaction by boiling for 5 minutes.

-

Centrifuge the mixture to pellet any insoluble material.

-

Analyze the concentration of Neu5Ac in the supernatant using a suitable method, such as HPLC.[5]

Protocol 2: Quantification of Sialic Acids by DMB-HPLC

This protocol describes the release of sialic acids from a glycoprotein (B1211001), labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent analysis by HPLC with fluorescence detection.[14][15][16]

Materials:

-

Glycoprotein sample

-

Acetic acid (2 M)

-

DMB labeling solution (containing DMB, glacial acetic acid, 2-mercaptoethanol, and sodium hydrosulfite)

-

HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)

-

Reversed-phase C18 column

Procedure:

-

Release of Sialic Acids:

-

Hydrolyze the glycoprotein sample with 2 M acetic acid at 80°C for 2 hours.[15]

-

-

DMB Labeling:

-

HPLC Analysis:

-

Inject the DMB-labeled sample onto the reversed-phase C18 column.[14]

-

Separate the labeled sialic acids using an appropriate mobile phase gradient (e.g., water:acetonitrile).[10]

-

Detect the sialic acids using the fluorescence detector.

-

Quantify the amount of each sialic acid by comparing the peak areas to those of known standards.

-

Caption: DMB-HPLC Workflow for Sialic Acid Quantification.

Sialic Acids in Cellular Signaling: The Siglec Axis

Sialic acids play a crucial role in regulating immune responses through their interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs).[17][18] Siglecs are a family of cell surface receptors primarily expressed on immune cells that recognize and bind to specific sialic acid linkages on glycoproteins and glycolipids.[17] This interaction is a key mechanism for distinguishing "self" from "non-self," thereby preventing autoimmune reactions.[17][18]

Most Siglecs contain an intracellular immunoreceptor tyrosine-based inhibition motif (ITIM).[18] Upon binding to sialylated ligands, the ITIMs become phosphorylated, leading to the recruitment of phosphatases such as SHP-1 and SHP-2.[12][19] These phosphatases then dephosphorylate downstream signaling molecules, resulting in the inhibition of cellular activation.[12][19] This inhibitory signaling pathway is crucial for maintaining immune homeostasis. Conversely, some Siglecs lack an ITIM and can associate with activating adaptor proteins, leading to an activating signal.[18]

Caption: Siglec-Mediated Inhibitory Signaling.

Conclusion

Neuraminic acid is the foundational molecule from which the diverse family of sialic acids is derived. The biosynthesis of sialic acids is a tightly regulated enzymatic process that is essential for their subsequent incorporation into glycoconjugates. The development of efficient enzymatic and chemoenzymatic synthesis methods has greatly facilitated the study of sialic acids and their biological roles. As terminal components of the glycome, sialic acids, through their interactions with receptors like Siglecs, are key regulators of cellular communication and immune function. A thorough understanding of the chemistry, biosynthesis, and signaling pathways related to neuraminic and sialic acids is paramount for researchers and professionals in drug development, as it opens avenues for novel therapeutic interventions targeting a wide range of diseases, including cancer and autoimmune disorders.

References

- 1. [PDF] Sialic Acid and Its Role in Immune Regulation | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Multifarious roles of sialic acids in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions [frontiersin.org]

- 19. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of neuraminic acid in glycoproteins

An In-depth Technical Guide to the Biological Significance of Neuraminic Acid in Glycoproteins

Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025

Abstract

Neuraminic acid, the core structure of a diverse family of over 50 derivatives collectively known as sialic acids, represents a critical class of monosaccharides in biology. Predominantly found as the terminal residue on the glycan chains of glycoproteins and glycolipids, neuraminic acid plays a profound role in a multitude of physiological and pathological processes. Its strategic location at the cell surface and on secreted proteins makes it a key mediator of molecular and cellular interactions. This technical guide provides a comprehensive overview of the biological significance of neuraminic acid in glycoproteins, detailing its influence on protein stability, its central role in immune regulation through the Siglec axis and complement system, and its exploitation by pathogens as a host-cell receptor. We further explore the implications of these functions in disease and drug development, present quantitative data on key molecular interactions, and provide detailed protocols for the analysis of protein sialylation.

Introduction to Neuraminic Acid (Sialic Acid)

Neuraminic acid is a nine-carbon acidic amino sugar that serves as the foundational structure for all sialic acids.[1] The most common forms in mammals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[2] Humans are genetically incapable of synthesizing Neu5Gc, making its presence on therapeutic proteins potentially immunogenic.[3][4] The process of covalently attaching sialic acid to the terminal positions of glycan chains is known as sialylation, a crucial post-translational modification that dramatically influences the function of glycoproteins.[5] This modification imparts a significant negative charge and hydrophilicity to the glycoprotein (B1211001), affecting its conformation, stability, and interactions.[6][7]

Core Biological Functions

Modulation of Physicochemical Properties and Protein Stability

The terminal sialylation of glycoproteins has a profound impact on their physical and chemical properties. The negative charge of the sialic acid's carboxyl group contributes to electrostatic repulsion, preventing cellular aggregation and maintaining the viscosity of mucins.[6][8] A critical function of sialylation, particularly in the context of therapeutic proteins, is the extension of circulatory half-life.[3][4] Sialic acid residues mask underlying galactose residues, preventing recognition and rapid clearance of the glycoprotein by asialoglycoprotein receptors in the liver.[9] System-wide studies have shown that surface glycoproteins have a significantly longer median half-life (19.6 hours) compared to the overall proteome (8.7 hours), underscoring the protective role of glycosylation.[10] Glycoproteins with catalytic functions, in particular, appear more stable, with a median half-life of 48.2 hours.[10]

Immune System Regulation

Neuraminic acid is a central regulator of the immune system, primarily through its interaction with two key protein families: Siglecs and Factor H.

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed predominantly on immune cells.[11][12] They function as immune checkpoints by recognizing sialic acids as "self-associated molecular patterns" (SAMPs), which helps to prevent autoimmune reactions.[13] Most Siglecs are inhibitory and contain one or more immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[14][15] Upon binding to sialylated glycoproteins, the ITIMs become phosphorylated, leading to the recruitment of phosphatases like SHP-1 and SHP-2.[14][16][17] These phosphatases dephosphorylate downstream signaling molecules, dampening immune cell activation.[15] This inhibitory signaling is a key mechanism of immune homeostasis and is exploited by cancer cells, which often upregulate cell surface sialylation to engage inhibitory Siglecs on immune cells and evade destruction.[14]

Figure 1: Inhibitory signaling pathway of the Sialic Acid-Siglec axis.

The alternative complement pathway is a component of the innate immune system that provides continuous surveillance against pathogens. To protect host cells from accidental attack, the soluble regulator Factor H (fH) binds to polyanions on host surfaces, such as sialic acids.[5][18] This interaction increases the affinity of fH for C3b deposited on the cell surface, accelerating the decay of the C3 convertase and acting as a cofactor for Factor I-mediated cleavage and inactivation of C3b.[11][13] Pathogens that lack surface sialylation are unable to effectively recruit fH, leading to unchecked complement activation and their eventual lysis.[18]

Figure 2: Role of sialic acid in Factor H-mediated complement regulation.

Leukocyte Trafficking

The initial steps of leukocyte extravasation from the bloodstream into tissues—a key process in inflammation—are mediated by a family of adhesion molecules called selectins.[19] P-selectin and E-selectin on endothelial cells recognize sialylated and fucosylated carbohydrate structures, most notably Sialyl-Lewis X (sLex), on the surface of leukocytes.[6][9] This low-affinity interaction allows the leukocyte to "tether" and "roll" along the blood vessel wall, a prerequisite for subsequent firm adhesion and migration into the tissue.[19][20]

Host-Pathogen Interactions

Given their prominent position on the cell surface, sialic acids are frequently exploited by pathogens as receptors for attachment and entry into host cells.[19]

-

Viruses: Influenza A virus is a classic example. Its hemagglutinin (HA) protein specifically recognizes and binds to terminal sialic acids on host respiratory epithelial cells to initiate infection.[21] Human-adapted influenza viruses preferentially bind to α2,6-linked sialic acids, which are abundant in the human upper respiratory tract, while avian strains prefer α2,3-linked sialic acids found in the lower respiratory tract.[21] After replication, the viral neuraminidase (NA) enzyme cleaves these sialic acid residues to release new virions from the infected cell.[21]

-

Bacteria and Toxins: Various bacteria, such as Neisseria gonorrhoeae, can decorate their own surfaces with host-derived sialic acid, a form of molecular mimicry that allows them to recruit Factor H and evade the host complement system.[18] Bacterial toxins, including botulinum toxin, can also utilize sialic acid-containing gangliosides as receptors to facilitate their entry into cells.[19]

References

- 1. sketchviz.com [sketchviz.com]

- 2. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]

- 4. Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42960A [pubs.rsc.org]

- 5. Factor H: A Complement Regulator in Health and Disease, and a Mediator of Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosylation in immune cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PNGase F Catalyzed De-N-glycosylation in a Domestic Microwave - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative investigation of human cell surface N-glycoprotein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discrimination between activators and nonactivators of the alternative pathway of complement: regulation via a sialic acid/polyanion binding site on factor H - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Complementing the Sugar Code: Role of GAGs and Sialic Acid in Complement Regulation [frontiersin.org]

- 14. The Potential of Siglecs and Sialic Acids as Biomarkers and Therapeutic Targets in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory Siglec-sialic acid interactions in balancing immunological activation and tolerance during viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The challenge of cytotoxic T cell responses in carcinoma with a focus on lung carcinoma [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. A Novel Sialic Acid Binding Site on Factor H Mediates Serum Resistance of Sialylated Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 20. Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Influenza Hemagglutinin and Neuraminidase Membrane Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Neuraminic Acid in Viral Recognition and Tropism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Neuraminic acid, the most common member of the sialic acid family, serves as a critical cell-surface receptor for a multitude of viruses, playing a pivotal role in the initial stages of infection. The interaction between viral attachment proteins and host-cell neuraminic acid residues is a primary determinant of viral tropism and pathogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying neuraminic acid-mediated viral recognition, with a focus on influenza viruses. It details the quantitative aspects of these interactions, outlines key experimental methodologies, and visualizes the associated biological processes. This document is intended to be a valuable resource for researchers and professionals involved in virology and the development of novel antiviral therapeutics.

Molecular Basis of Viral Recognition of Neuraminic Acid

The terminal monosaccharide of many glycoconjugates on the surface of host cells is neuraminic acid (specifically, N-acetylneuraminic acid, Neu5Ac). This strategic positioning makes it a prime target for viral attachment proteins. The specificity of this interaction is a key factor in determining which host species and cell types a virus can infect.

Influenza A viruses, for example, utilize the hemagglutinin (HA) protein to bind to neuraminic acid residues. The linkage of the neuraminic acid to the underlying galactose residue is a critical determinant of host specificity. Avian influenza viruses preferentially bind to α2,3-linked neuraminic acids, which are abundant on epithelial cells in the avian gastrointestinal tract. In contrast, human influenza viruses have a preference for α2,6-linked neuraminic acids, found on epithelial cells in the human upper respiratory tract. This differential binding preference is a major factor in the species barrier for influenza viruses.

The viral neuraminidase (NA) enzyme counterbalances the attachment function of HA. NA is a sialidase that cleaves neuraminic acid residues from the cell surface and newly formed virions. This activity is crucial for the release of progeny virions from the infected cell and for preventing viral self-aggregation, thus facilitating the spread of the virus.

Quantitative Analysis of Virus-Neuraminic Acid Interactions

The affinity of the viral attachment protein for its neuraminic acid receptor is a key parameter in understanding viral infectivity. This is often quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor binding sites are occupied. Lower Kd values indicate a higher binding affinity.

| Virus | Viral Protein | Neuraminic Acid Linkage | Dissociation Constant (Kd) | Reference |

| Influenza A (H1N1) | Hemagglutinin | α2,6-Sialyllactose | 1.2 mM | |

| Influenza A (H5N1) | Hemagglutinin | α2,3-Sialyllactose | 0.9 mM | |

| Sendai Virus | Hemagglutinin-Neuraminidase | Neu5Acα2-3Galβ1-4Glc | ~1-5 mM | |

| Newcastle Disease Virus | Hemagglutinin-Neuraminidase | Neu5Acα2-3Galβ1-4GlcNAc | ~0.5-2 mM |

Note: The Kd values can vary depending on the specific experimental conditions and the nature of the sialylated glycan used.

Key Experimental Protocols

Hemagglutination Assay

The hemagglutination (HA) assay is a classical method used to quantify the ability of a virus to agglutinate red blood cells (RBCs) through binding to neuraminic acid residues on the RBC surface.

Methodology:

-

Prepare serial two-fold dilutions of the virus sample in a V-bottom 96-well plate.

-

Add a standardized suspension of RBCs (e.g., chicken or human) to each well.

-

Incubate the plate at 4°C for 30-60 minutes.

-

Observe the wells for hemagglutination. A diffuse lattice of agglutinated RBCs indicates a positive result, while a tight button of sedimented RBCs at the bottom of the well indicates a negative result.

-

The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.

Caption: Workflow of the Hemagglutination Assay.

Neuraminidase Inhibition Assay

The neuraminidase inhibition (NI) assay is used to measure the activity of neuraminidase inhibitors, which are a major class of antiviral drugs against influenza.

Methodology:

-

Pre-incubate the virus with serial dilutions of the neuraminidase inhibitor.

-

Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubate the reaction at 37°C.

-

The neuraminidase cleaves the substrate, releasing the fluorescent 4-methylumbelliferone.

-

Measure the fluorescence intensity at specific excitation and emission wavelengths (e.g., 365 nm and 450 nm).

-

The concentration of inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated.

Caption: Workflow of the Neuraminidase Inhibition Assay.

Signaling Pathways and Viral Entry

The binding of a viral attachment protein to neuraminic acid is the first step in a cascade of events that leads to viral entry into the host cell. For influenza virus, this binding triggers endocytosis of the virus particle.

Caption: Influenza Virus Entry Pathway.

Once inside the endosome, the acidic environment triggers a conformational change in the HA protein, exposing a fusion peptide. This peptide inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.

Conclusion

The interaction between viral proteins and host cell neuraminic acid is a fundamental process in virology. A thorough understanding of the molecular details of this recognition, the kinetics of binding, and the downstream cellular events is crucial for the development of effective antiviral strategies. The methodologies and data presented in this guide provide a framework for researchers to investigate these critical interactions and to identify novel targets for therapeutic intervention. The continued exploration of the diverse roles of neuraminic acid in viral pathogenesis will undoubtedly pave the way for the next generation of antiviral drugs.

A Technical Guide to the Natural Sources and Distribution of Neuraminic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminic acid derivatives, collectively known as sialic acids, are a diverse family of nine-carbon carboxylated monosaccharides that play pivotal roles in a myriad of biological processes.[1] Typically found as terminal residues on glycoproteins and glycolipids, they are integral to cell-cell recognition, immune modulation, and host-pathogen interactions.[2] This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of the most common neuraminic acid derivatives, N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). Furthermore, it delves into detailed experimental protocols for their extraction and analysis and explores their involvement in critical signaling pathways, offering valuable insights for researchers and professionals in drug development and the broader life sciences.

Introduction to Neuraminic Acid Derivatives

Neuraminic acid itself is a synthetic compound, but its derivatives, the sialic acids, are widespread in nature.[3] The foundational structures are neuraminic acid (Neu) and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn).[4] Modifications to these core structures, such as N-acetylation or N-glycolylation at the C5 position, and O-acetylation, O-methylation, or sulfation at other positions, give rise to over 50 different types of sialic acids.[4][5]

The two most abundant sialic acids in mammals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[4][6] Neu5Ac is the predominant form in humans, who are genetically unable to synthesize Neu5Gc due to an inactivating mutation in the gene encoding CMP-Neu5Ac hydroxylase (CMAH), the enzyme responsible for converting CMP-Neu5Ac to CMP-Neu5Gc.[6][7] Most other mammals, however, express both Neu5Ac and Neu5Gc.[6] This difference has significant implications for immunology and disease, as Neu5Gc incorporated into human tissues from dietary sources can be recognized as foreign by the immune system.[6]

Sialic acids are crucial for a wide range of biological functions. They contribute to the negative charge of the cell surface, influencing cellular adhesion and repulsion.[8] They also act as ligands for a variety of endogenous and exogenous receptors, including selectins and Siglecs (sialic acid-binding immunoglobulin-like lectins), thereby modulating immune responses and cell signaling.[9] Moreover, many pathogens, including influenza viruses, utilize sialic acids as receptors to gain entry into host cells.[2][8]

Natural Sources and Quantitative Distribution

The distribution and concentration of neuraminic acid derivatives vary significantly across different species and tissues. The following tables summarize the quantitative data for Neu5Ac and Neu5Gc in a range of natural sources.

Table 1: Concentration of Neu5Ac and Neu5Gc in Various Mammalian Tissues

| Animal Species | Tissue | Neu5Ac Concentration (µg/g wet weight or as specified) | Neu5Gc Concentration (µg/g wet weight or as specified) | Reference(s) |

| Human | Brain Cortex | 890 ± 103 | Absent | [10] |

| Chimpanzee | Brain Cortex (2 years old) | ~375 | Present | [10][11] |

| Rat | Brain Cortex | 493 ± 23 | Present | [10] |

| Mouse | Brain Cortex | 445 ± 29 | Present | [10] |

| Cow | Brain Cortex | 304 ± 14 | Present | [10] |

| Sheep | Brain Cortex | 323 ± 43 | Present | [10] |

| Pig | Brain Cortex | 252 ± 14 | Present | [10] |

| Goat | Skeletal Muscle | 661.82 ± 187.96 (µg/g protein) | Present | [5] |

| Horse | Lung | 4007.80 (µg/g protein) | Present | [5] |

| Cat | Skeletal Muscle | 118.86 (conjugated, µg/g protein) | Present | [5] |

| Dog | Skeletal Muscle | 202.75 (conjugated, µg/g protein) | Present | [5] |

| Deer | Skeletal Muscle | High Neu5Ac | Low Neu5Gc | [12] |